molecular formula C18H27NO3 B12795680 2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate CAS No. 92956-00-8

2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate

Cat. No.: B12795680
CAS No.: 92956-00-8
M. Wt: 305.4 g/mol
InChI Key: DKJTWISIFXBISM-UHFFFAOYSA-N
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Description

2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate is an organic compound with a complex structure that includes a quinuclidine moiety, a cyclopentyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of quinuclidine with a cyclopentyl halide, followed by the addition of a propynyl group through a coupling reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propynyl group to an alkyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkyl derivatives

    Substitution: Quinuclidine derivatives with various functional groups

Scientific Research Applications

2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine moiety is known to interact with acetylcholine receptors, potentially modulating neurotransmitter release and signal transduction pathways. The compound’s unique structure allows it to fit into the binding sites of these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-quinuclidyl benzilate
  • 3-Quinuclidinyl benzilate
  • Cyclopentylphenylglycolate

Uniqueness

2-Methyl-3-quinuclidyl cyclopentyl(1-propynyl)glycolate is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets and provides opportunities for the development of novel therapeutic agents.

Properties

CAS No.

92956-00-8

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C18H27NO3/c1-3-10-18(21,15-6-4-5-7-15)17(20)22-16-13(2)19-11-8-14(16)9-12-19/h13-16,21H,4-9,11-12H2,1-2H3

InChI Key

DKJTWISIFXBISM-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1CCCC1)(C(=O)OC2C(N3CCC2CC3)C)O

Origin of Product

United States

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